molecular formula C9H11FN2O3S B4994898 5-(Dimethylsulfamoyl)-2-fluorobenzamide

5-(Dimethylsulfamoyl)-2-fluorobenzamide

Cat. No.: B4994898
M. Wt: 246.26 g/mol
InChI Key: NTSBEPGDGZPOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylsulfamoyl)-2-fluorobenzamide is an organic compound with the molecular formula C9H11FN2O2S It is characterized by the presence of a dimethylsulfamoyl group and a fluorine atom attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylsulfamoyl)-2-fluorobenzamide typically involves the introduction of the dimethylsulfamoyl group and the fluorine atom onto a benzamide scaffold. One common method involves the reaction of 2-fluorobenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylsulfamoyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be applied.

Major Products Formed

    Substitution: Depending on the nucleophile, various substituted benzamides can be formed.

    Oxidation: Oxidized derivatives, such as sulfoxides or sulfones, can be obtained.

    Reduction: Reduced forms, such as amines or alcohols, can be produced.

    Hydrolysis: The primary products are 2-fluorobenzoic acid and dimethylsulfamide.

Scientific Research Applications

5-(Dimethylsulfamoyl)-2-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its properties in the development of advanced materials, including polymers and coatings.

    Analytical Chemistry: The compound serves as a reference standard in analytical methods, such as chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of 5-(Dimethylsulfamoyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Methylsulfamoyl)-2-fluorobenzamide: Similar structure but with a methyl group instead of a dimethyl group.

    5-(Dimethylsulfamoyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    5-(Dimethylsulfamoyl)-2-bromobenzamide: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

5-(Dimethylsulfamoyl)-2-fluorobenzamide is unique due to the presence of both the dimethylsulfamoyl group and the fluorine atom, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the dimethylsulfamoyl group provides additional sites for interaction with biological targets. This combination makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3S/c1-12(2)16(14,15)6-3-4-8(10)7(5-6)9(11)13/h3-5H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSBEPGDGZPOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.